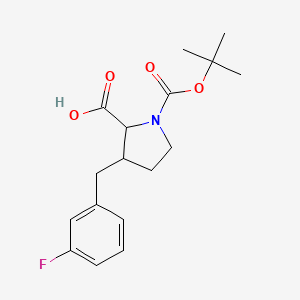
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid
Descripción general
Descripción
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid (tBOC-FBP-PCA) is a novel compound that has recently been developed as a reagent for organic synthesis. The compound has attracted attention due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
The unique properties of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid make it useful for various scientific research applications. For example, the compound has been used for the synthesis of novel compounds for drug discovery and development. It has also been used as an inhibitor of enzymes involved in the biosynthesis of fatty acids and for the synthesis of peptides and proteins. Additionally, 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid has been used for the synthesis of various polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It is also believed that the compound can form complexes with proteins and peptides, which can then be used for the synthesis of various polymers and nanomaterials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid are not yet fully understood. However, the compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids. Additionally, the compound has been shown to form complexes with proteins and peptides, which can then be used for the synthesis of various polymers and nanomaterials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid for lab experiments include its low cost, easy availability, and the fact that it can be used in a variety of organic synthesis reactions. Additionally, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid for lab experiments. For example, the compound is sensitive to light and air, and it can be toxic if not handled properly.
Direcciones Futuras
The potential applications of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid are still being explored. Future research could focus on the development of novel compounds for drug discovery and development, as well as the synthesis of peptides and proteins. Additionally, further research could be conducted on the biochemical and physiological effects of 1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid, as well as its potential applications in the synthesis of various polymers and nanomaterials. Finally, further research should be conducted on the safety and toxicity of the compound, as well as its stability in different environments.
Propiedades
IUPAC Name |
3-[(3-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-8-7-12(14(19)15(20)21)9-11-5-4-6-13(18)10-11/h4-6,10,12,14H,7-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKWSBOIRBANGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-3-(3-fluorobenzyl)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



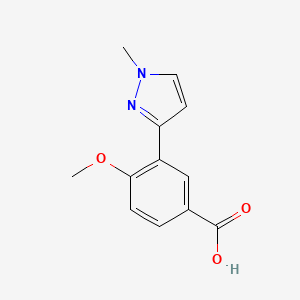
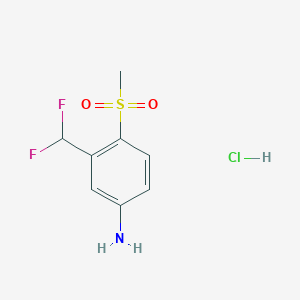

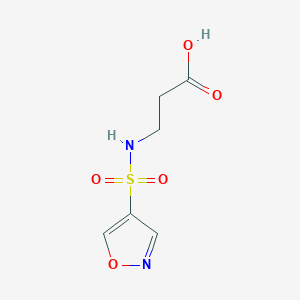

![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)



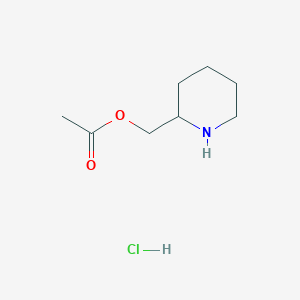
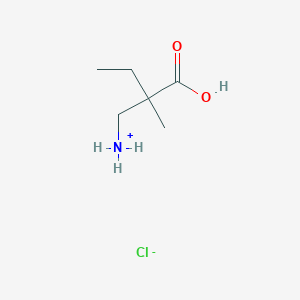
![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)
![[1-(6-Phenylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469816.png)
![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)